N,4-Diacetyl-L-phenylalanine Ethyl Ester
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Overview
Description
N,4-Diacetyl-L-phenylalanine Ethyl Ester is a synthetic compound derived from L-phenylalanine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Diacetyl-L-phenylalanine Ethyl Ester typically involves the acetylation of L-phenylalanine followed by esterification. The process can be summarized in the following steps:
Acetylation: L-phenylalanine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the amino and carboxyl positions.
Esterification: The resulting N,4-diacetyl-L-phenylalanine is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of L-phenylalanine are acetylated using acetic anhydride and pyridine.
Continuous Esterification: The acetylated product is continuously fed into an esterification reactor with ethanol and sulfuric acid to produce the ethyl ester.
Chemical Reactions Analysis
Types of Reactions
N,4-Diacetyl-L-phenylalanine Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N,4-diacetyl-L-phenylalanine.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid (HCl), or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: N,4-diacetyl-L-phenylalanine.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,4-Diacetyl-L-phenylalanine Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,4-Diacetyl-L-phenylalanine Ethyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation, pain modulation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine Ethyl Ester: Similar structure but with only one acetyl group.
L-phenylalanine Ethyl Ester: Lacks acetyl groups, making it less reactive.
N,4-Diacetyl-L-tyrosine Ethyl Ester: Similar structure but with a hydroxyl group on the phenyl ring.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
ethyl (2S)-2-acetamido-3-(4-acetylphenyl)propanoate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(19)14(16-11(3)18)9-12-5-7-13(8-6-12)10(2)17/h5-8,14H,4,9H2,1-3H3,(H,16,18)/t14-/m0/s1 |
InChI Key |
BEROPRXTIBCBSZ-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)C(=O)C)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C)NC(=O)C |
Origin of Product |
United States |
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